Methyl 4-(benzyloxy)-3-(cyclopropylMethoxy)benzoate
Description
Chemical Identity and Classification
Methyl 4-(benzyloxy)-3-(cyclopropylMethoxy)benzoate represents a sophisticated aromatic ester compound characterized by the molecular formula C19H20O4 and a molecular weight of 312.36 grams per mole. The compound is officially designated under Chemical Abstracts Service number 1255707-32-4, establishing its unique chemical identity within scientific databases. The structural architecture features a benzoate ester core functionalised with two distinct alkoxy substituents: a benzyloxy group at the 4-position and a cyclopropylmethoxy group at the 3-position of the aromatic ring.
The compound belongs to the broader classification of substituted benzoic acid methyl esters, specifically within the category of polysubstituted aromatic compounds. Its classification extends to include membership in the benzoate ester family, which encompasses a diverse range of compounds utilised extensively in pharmaceutical, agricultural, and industrial applications. The presence of the cyclopropyl moiety introduces additional structural complexity, as cyclopropyl groups are known to impart unique conformational and electronic properties to organic molecules due to their strained ring system.
From a chemical taxonomy perspective, the compound can be categorised under several functional group classifications simultaneously. The benzyloxy substituent introduces characteristics typical of benzyl ethers, known for their stability and ease of deprotection under specific conditions. The cyclopropylmethoxy group contributes properties associated with small saturated cyclic systems, including increased lipophilicity and potential for unique binding interactions with biological targets. The methyl ester functionality provides the compound with typical ester reactivity patterns, including susceptibility to hydrolysis under both acidic and basic conditions.
Historical Context and Development
The development of this compound emerged from systematic research into phosphodiesterase-4 inhibitors and related therapeutic compounds during the early 21st century. Historical patent literature reveals that compounds containing cyclopropylmethoxy substituents on benzoate frameworks were first investigated as intermediates in the synthesis of roflumilast, an important pharmaceutical agent used in respiratory medicine. The crystallographic analysis of related bis-cyclopropylmethoxy compounds was conducted to confirm chemical structures and understand molecular conformations in the solid state.
The synthetic methodology for producing compounds of this structural class was refined through multiple patent applications and academic research publications between 2010 and 2012. Chinese patent literature from this period documents systematic approaches to synthesising 3-cyclopropylmethoxy-4-substituted benzoic acid derivatives, indicating sustained industrial interest in this chemical framework. These developments coincided with broader pharmaceutical industry efforts to develop more selective and potent therapeutic agents through careful molecular design and structural optimisation.
Research conducted during this developmental period established that compounds containing both benzyloxy and cyclopropylmethoxy substituents could be obtained through controlled synthetic sequences involving alkylation reactions of appropriately substituted phenolic precursors. The historical progression of synthetic methods for these compounds reflects advances in organic chemistry methodology, particularly in the area of selective etherification reactions and protective group strategies. Industrial production methods were subsequently developed to enable larger-scale synthesis while maintaining high purity standards necessary for pharmaceutical applications.
The compound's development also reflects broader trends in medicinal chemistry toward incorporating strained ring systems like cyclopropyl groups into drug molecules. This approach gained prominence as researchers recognised that such structural features could enhance metabolic stability, improve binding selectivity, and provide unique pharmacological properties compared to their unstrained analogues.
Significance in Organic Chemistry Research
This compound holds particular significance in contemporary organic chemistry research due to its role as both a synthetic intermediate and a model compound for studying complex substitution patterns on aromatic systems. The compound serves as a crucial building block in the synthesis of phosphodiesterase inhibitors, representing a key structural motif that appears in multiple pharmaceutical targets. Research has demonstrated that the specific arrangement of benzyloxy and cyclopropylmethoxy substituents creates unique electronic and steric environments that can be exploited for selective chemical transformations.
The compound's importance extends to its utility in understanding benzyl ether chemistry within complex molecular frameworks. Studies of related compounds have shown that benzyloxy groups can be selectively removed through hydrogenolysis reactions while preserving other sensitive functional groups, making compounds like this valuable for protective group strategies in multi-step syntheses. The presence of the cyclopropylmethoxy group adds another dimension to this chemistry, as cyclopropyl substituents are known to influence both the electronic properties of aromatic systems and the conformational preferences of attached alkyl chains.
Research applications include its use in methodology development for regioselective substitution reactions on multiply-substituted benzoate esters. The compound provides an excellent test case for examining the directing effects of different alkoxy substituents in electrophilic aromatic substitution reactions, offering insights into how electronic and steric factors combine to influence reaction outcomes. Additionally, the compound serves as a valuable substrate for studying oxidation reactions, particularly those targeting the benzylic position of the benzyloxy substituent.
The significance of this compound in medicinal chemistry research stems from its structural relationship to biologically active molecules. Research indicates that compounds containing similar substitution patterns exhibit activity against various biological targets, including enzymes involved in inflammatory processes and metabolic regulation. This has led to increased interest in developing synthetic methodologies for accessing analogues with modified substitution patterns, driving innovation in selective functionalisation techniques.
Relationship to Benzoate Ester Family
This compound exemplifies the structural diversity possible within the benzoate ester family, a class of compounds that encompasses simple methyl benzoate through highly complex polysubstituted derivatives. The compound's relationship to this family is defined by its core benzoic acid methyl ester structure, which provides the fundamental chemical reactivity patterns characteristic of all benzoate esters, including susceptibility to nucleophilic attack at the carbonyl carbon and potential for hydrolysis under appropriate conditions.
Within the benzoate ester classification system, this compound belongs specifically to the subgroup of dialkoxy-substituted benzoates, distinguishing it from simpler monosubstituted derivatives like methyl 4-methoxybenzoate or more complex polyhydroxylated compounds. The presence of two different alkoxy substituents creates asymmetry in the molecular structure, leading to unique physical and chemical properties compared to symmetrically substituted analogues. This asymmetric substitution pattern is particularly significant for biological activity, as it can create preferential binding orientations with protein targets.
Comparative analysis with other benzoate ester family members reveals that the incorporation of cyclopropylmethoxy substituents is relatively uncommon, making this compound part of a specialised subset within the broader family. Most benzoate esters utilise simpler alkoxy or hydroxyl substituents, reflecting their origins in natural product chemistry or straightforward synthetic applications. The deliberate inclusion of a cyclopropylmethoxy group signals sophisticated molecular design aimed at achieving specific biological or chemical properties not accessible through conventional substitution patterns.
The compound's position within the benzoate ester family is further defined by its molecular weight and lipophilicity characteristics. With a molecular weight of 312.36 grams per mole, it falls into the mid-range of benzoate ester complexity, being significantly more elaborate than simple methyl benzoate (molecular weight 136.15 grams per mole) but less complex than some polysubstituted pharmaceutical intermediates that can exceed 400 grams per mole. This positioning makes it an excellent representative of the intermediate complexity range within the benzoate ester family.
| Compound Class | Representative Example | Molecular Weight | Substitution Pattern |
|---|---|---|---|
| Simple Benzoate Esters | Methyl benzoate | 136.15 g/mol | Unsubstituted |
| Monosubstituted Benzoates | Methyl 4-methoxybenzoate | 166.17 g/mol | Single alkoxy |
| Disubstituted Benzoates | This compound | 312.36 g/mol | Dual alkoxy |
| Polysubstituted Benzoates | Complex pharmaceutical intermediates | >400 g/mol | Multiple substituents |
Properties
CAS No. |
1255707-32-4 |
|---|---|
Molecular Formula |
C19H20O4 |
Molecular Weight |
312.3597 |
Synonyms |
Methyl 4-(benzyloxy)-3-(cyclopropylMethoxy)benzoate |
Origin of Product |
United States |
Preparation Methods
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency and selectivity:
| Parameter | Benzylation | Cyclopropylmethylation |
|---|---|---|
| Solvent | Acetone | Acetone/DMF |
| Base | K₂CO₃ | K₂CO₃/NaH |
| Yield | 85–90% | 75–80% |
| Purity (HPLC) | 92–95% | 88–90% |
Polar aprotic solvents like DMF enhance reactivity for sterically hindered substrates but may increase byproduct formation.
Catalytic and Stoichiometric Considerations
-
Benzyl Bromide: 1.1 equivalents ensure complete conversion without excess.
-
Cyclopropylmethyl Bromide: 1.2 equivalents compensate for lower reactivity due to the cyclopropyl group’s steric bulk.
Analytical Characterization
Spectroscopic Data
Crystallographic Analysis
Single-crystal X-ray diffraction of related compounds (e.g., methyl 3,4-bis(cyclopropylmethoxy)benzoate) confirms the ortho-substitution pattern and planarity of the benzene ring. The cyclopropylmethoxy group adopts a gauche conformation to minimize steric strain.
Industrial-Scale Considerations
Cost-Effective Reagents
-
Cyclopropylmethyl Bromide: Preferred over iodide or chloride due to lower cost and higher stability.
-
Solvent Recovery: Acetone and DMF can be recycled via distillation, reducing waste.
Comparative Analysis of Published Methods
The stepwise approach offers higher purity, while single-pot methods improve throughput at the expense of minor byproducts.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(benzyloxy)-3-(cyclopropylmethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy and cyclopropylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-(benzyloxy)-3-(cyclopropylmethoxy)benzoate has been utilized as an intermediate in the synthesis of biologically active compounds. Notably, it serves as a precursor for the development of antineoplastic agents, such as Cediranib, which has shown promise in cancer treatment . Its structural features allow it to interact with biological targets, potentially modulating enzyme activity and receptor functions.
Organic Synthesis
The compound is employed as a building block in organic synthesis, facilitating the creation of more complex molecules. It can undergo various chemical reactions:
- Oxidation : The benzyloxy group can be oxidized to yield more reactive intermediates.
- Reduction : The ester functionality may be reduced to form alcohols.
- Substitution Reactions : The aromatic ring allows for electrophilic and nucleophilic substitutions, expanding the range of derivatives that can be synthesized .
Pharmaceutical Development
Research indicates that this compound can be modified to produce compounds with enhanced therapeutic profiles. For instance, derivatives have been synthesized that exhibit improved anti-inflammatory activity, targeting COX-2 mediated diseases .
Case Study 1: Synthesis of Antineoplastic Agents
In a study published by Li & Zhang (2012), this compound was synthesized and evaluated for its potential as an antineoplastic agent. The compound demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential for further development into a therapeutic drug .
Case Study 2: Development of COX-2 Inhibitors
Research conducted by Jaseer et al. (2010) explored the modification of this compound to enhance its anti-inflammatory properties. The modified compounds exhibited greater selectivity for COX-2 inhibition compared to traditional NSAIDs, suggesting a promising avenue for treating inflammatory conditions without the gastrointestinal side effects commonly associated with non-selective inhibitors .
Mechanism of Action
The mechanism of action of Methyl 4-(benzyloxy)-3-(cyclopropylmethoxy)benzoate involves its interaction with specific molecular targets. The benzyloxy and cyclopropylmethoxy groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 4-(benzyloxy)-3-(cyclopropylmethoxy)benzoate with key analogs, focusing on structural variations, synthetic approaches, and inferred properties.
Substituent Variations and Molecular Properties
Key Observations :
- Steric Effects : The bulkier cyclopropylmethyl group may hinder enzymatic degradation or receptor binding compared to smaller substituents like methoxy .
- Acidity : The absence of a free hydroxyl group (unlike Ethyl 4-(benzyloxy)-3-hydroxybenzoate) reduces acidity, which could influence solubility and pharmacokinetics .
Research Findings and Data
Physicochemical Properties
- Solubility : Predicted low aqueous solubility (logP ~3.5) due to hydrophobic substituents.
- Melting Point : Analogous compounds (e.g., Methyl 3,4-bis(cyclopropylmethoxy)benzoate) exhibit melting points >100°C, suggesting crystalline stability .
Crystallographic Data
- Intermolecular Interactions : Compounds like Methyl 3,4-bis(cyclopropylmethoxy)benzoate exhibit C–H···O hydrogen bonding in crystal lattices, which may influence solid-state stability .
Biological Activity
Methyl 4-(benzyloxy)-3-(cyclopropylmethoxy)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a benzyloxy group and a cyclopropylmethoxy moiety. This configuration is believed to contribute to its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in various biochemical pathways, potentially leading to therapeutic effects in conditions like inflammation and cancer.
- Cell Signaling Modulation : It may influence key signaling pathways, such as the NF-κB pathway, which is crucial for immune response regulation .
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could protect cells from oxidative stress.
Anticancer Activity
Research indicates that this compound possesses anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against a range of pathogens. In laboratory settings, it demonstrated effectiveness against both gram-positive and gram-negative bacteria, as well as fungi. The mode of action appears to involve disrupting microbial cell membranes and inhibiting essential metabolic processes .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory effects in animal models. Studies have reported a reduction in inflammatory markers and symptoms associated with conditions like arthritis and colitis, suggesting its potential use as an anti-inflammatory agent .
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Cancer Cell Lines : A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that treatment with this compound led to a significant decrease in cell viability, with IC50 values indicating potent activity.
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited comparable or superior antimicrobial effects against Staphylococcus aureus and Escherichia coli .
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced paw swelling and lower levels of pro-inflammatory cytokines compared to control groups .
Data Tables
Q & A
Q. Q: What are the optimal reaction conditions for synthesizing Methyl 4-(benzyloxy)-3-(cyclopropylmethoxy)benzoate, and how can side products be minimized?
A: The synthesis typically involves nucleophilic substitution using potassium carbonate as a base and cyclopropylmethyl bromide as an alkylating agent in acetone at 40°C for 18 hours . Key challenges include competing O-alkylation at both hydroxyl groups of the precursor (e.g., 3,4-dihydroxybenzoate), leading to mono- or bis-alkylated byproducts. To minimize side reactions:
- Stoichiometric control : Limit the molar ratio of alkylating agent to precursor (1:1) to favor mono-substitution.
- Purification : Flash column chromatography with ethyl acetate/hexane gradients effectively separates products. Crystallization via slow evaporation in ethyl acetate/hexane (1:10) yields high-purity crystals for structural confirmation .
Structural Characterization
Q. Q: Which analytical techniques are most reliable for confirming the structure of this compound?
A:
- X-ray crystallography : Resolves bond lengths (e.g., C–O bonds at ~1.36–1.42 Å) and hydrogen-bonding networks (e.g., intermolecular C–H⋯O interactions stabilizing crystal packing) .
- NMR : Distinct aromatic proton signals (e.g., δ 6.8–7.4 ppm for benzyl and cyclopropylmethoxy groups) and ester carbonyl resonance (δ ~168 ppm in NMR) confirm substitution patterns .
- Mass spectrometry : Exact mass (312.1492 g/mol) and isotopic patterns verify molecular formula (CHO) .
Advanced: Reaction Mechanism and Byproduct Analysis
Q. Q: How do steric and electronic factors influence regioselectivity during alkylation of 3,4-dihydroxybenzoate derivatives?
A:
- Steric hindrance : Bulky cyclopropylmethoxy groups reduce accessibility of adjacent hydroxyls, favoring mono-alkylation at the less hindered position (e.g., para to the ester group).
- Electronic effects : Electron-withdrawing ester groups activate the meta-hydroxyl for alkylation, but competing resonance effects can shift reactivity. Computational modeling (DFT) of charge distribution aids in predicting regioselectivity .
- Byproduct identification : LC-MS and - COSY NMR differentiate isomers like methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate vs. methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate, which are common synthesis artifacts .
Stability and Handling
Q. Q: What are the critical storage conditions to ensure compound stability?
A:
- Light sensitivity : Protect from UV exposure to prevent ester bond hydrolysis.
- Temperature : Store at –20°C under inert atmosphere (argon) to avoid oxidation of the benzyloxy group.
- Solubility : Dissolve in aprotic solvents (e.g., DMSO, acetone) for long-term stability; aqueous buffers (pH > 7) accelerate degradation .
Advanced: Biological Activity Profiling
Q. Q: How can researchers design assays to evaluate the bioactivity of this compound, given structural similarities to PDE4 inhibitors?
A:
- Target selection : Prioritize PDE4 enzymatic assays (IC determination) due to structural homology with roflumilast intermediates .
- Structure-activity relationship (SAR) : Modify substituents (e.g., replace benzyloxy with fluorinated analogs) to assess impact on binding affinity.
- In vitro models : Use LPS-induced TNF-α suppression in macrophages to screen anti-inflammatory potential .
Data Contradictions and Reproducibility
Q. Q: How can discrepancies in reported synthetic yields (e.g., 40–70%) be resolved?
A:
- Reagent purity : Ensure cyclopropylmethyl bromide is anhydrous (Karl Fischer titration) to avoid hydrolysis side reactions.
- Reaction monitoring : Use TLC (R = 0.3 in ethyl acetate/hexane 1:3) or HPLC (C18 column, acetonitrile/water gradient) to track intermediate formation .
- Reproducibility protocols : Standardize stirring rate (≥500 rpm) and solvent degassing to maintain consistent reaction kinetics .
Advanced: Computational Modeling
Q. Q: What computational tools predict the compound’s interaction with biological targets?
A:
- Docking studies : Use AutoDock Vina with PDE4B crystal structures (PDB: 3G4G) to model binding poses. Focus on hydrogen bonding with Gln-443 and hydrophobic interactions with Phe-446 .
- MD simulations : GROMACS-based trajectories (100 ns) assess stability of ligand-protein complexes in physiological conditions .
Analytical Challenges
Q. Q: How can researchers distinguish between positional isomers in NMR spectra?
A:
- NOESY : Correlate aromatic protons with adjacent substituents (e.g., benzyloxy vs. cyclopropylmethoxy groups).
- DEPT : Identify quaternary carbons adjacent to oxygen atoms to confirm substitution patterns .
Basic: Safety and Waste Management
Q. Q: What are the key safety protocols for handling this compound?
A:
- PPE : Use nitrile gloves and fume hoods to prevent dermal exposure.
- Waste disposal : Neutralize acidic/basic byproducts before incineration.
- Spill management : Absorb with vermiculite and treat with 10% NaOH solution .
Advanced: Industrial-Academic Collaboration
Q. Q: How can academic labs validate synthetic routes for scalability without industrial resources?
A:
- Flow chemistry : Microreactor systems (e.g., Syrris Asia) optimize temperature/pressure for gram-scale production.
- Green chemistry metrics : Calculate E-factor (kg waste/kg product) and atom economy to align with industry standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
